molecular formula C18H18FN3O2 B11514398 (4E)-2-(4-fluorophenyl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-fluorophenyl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11514398
M. Wt: 327.4 g/mol
InChI Key: ISEWPTNPWWWDBF-UHFFFAOYSA-N
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Description

(4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of a fluorophenyl group, a furan-2-ylmethylamino group, and a propyl group attached to a dihydropyrazolone core. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of a suitable hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the pyrazolone core with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

    Attachment of the furan-2-ylmethylamino group: This can be done by reacting the intermediate with furan-2-ylmethylamine under suitable conditions.

    Addition of the propyl group: This step involves the alkylation of the intermediate with a propyl halide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the pyrazolone core.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrazolone core.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the furan ring and pyrazolone core.

    Reduction: Reduced forms of the pyrazolone core.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other pyrazolone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples of similar compounds include:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 4-Aminoantipyrine
  • Phenazone

The uniqueness of (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(furan-2-ylmethyliminomethyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18FN3O2/c1-2-4-17-16(12-20-11-15-5-3-10-24-15)18(23)22(21-17)14-8-6-13(19)7-9-14/h3,5-10,12,21H,2,4,11H2,1H3

InChI Key

ISEWPTNPWWWDBF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCC3=CC=CO3

Origin of Product

United States

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